![molecular formula C14H10BrIN2O2S B3030173 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-15-9](/img/structure/B3030173.png)
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of bromine, iodine, and a tosyl group attached to the pyrrolopyridine core. It is a pale-yellow to yellow-brown solid with a molecular formula of C14H10BrIN2O2S and a molecular weight of 477.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, undergoes a substitution reaction in the presence of triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions, particularly at the bromine and iodine positions. Common reagents for these reactions include organometallic reagents such as Grignard reagents and organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which are useful for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Buchwald-Hartwig Coupling: Utilizes palladium catalysts and ligands such as triphenylphosphine, along with bases like sodium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases and proteases. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact pathways involved may vary depending on the specific derivative and its target .
Comparison with Similar Compounds
- 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: The presence of both bromine and iodine in 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine distinguishes it from other similar compounds. This dual halogenation can enhance its reactivity and allow for more diverse chemical modifications .
Biological Activity
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H10BrIN2O2S
- Molecular Weight : 404.21 g/mol
- CAS Number : 875639-15-9
- Melting Point : 234–239 °C
Synthesis
The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The compound is typically derived from pyrrolo[2,3-b]pyridine precursors through bromination and iodination reactions.
Antiviral Properties
Research has demonstrated that this compound exhibits potent antiviral activity. In vitro studies have shown that the compound effectively inhibits the replication of viruses such as Dengue virus (DENV) and HIV. The compound's mechanism of action involves the inhibition of specific kinases that are crucial for viral replication.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties , particularly in models involving lipopolysaccharide (LPS)-induced inflammation. It significantly reduces the release of pro-inflammatory cytokines such as TNFα in microglial cells, suggesting a potential application in treating neuroinflammatory conditions.
Enzyme Inhibition
This compound has been identified as a selective inhibitor of various kinases, including MLK3 and DYRK1A. These kinases are involved in critical signaling pathways related to cell proliferation and survival:
Kinase | IC50 (nM) | Effect |
---|---|---|
MLK3 | 14 | Inhibition of inflammatory response |
DYRK1A | Nanomolar levels | Potential treatment for neurodegenerative diseases |
Study on Neuroinflammation
In a study assessing the effects of this compound on neuroinflammation, researchers found that the compound effectively inhibited TNFα release in BV2 microglial cells stimulated with LPS. The study highlighted its potential as a therapeutic agent for conditions like HIV-associated neurocognitive disorders (HAND) by modulating inflammatory responses .
Antiviral Activity Against Dengue Virus
Another significant study focused on the compound's antiviral properties against DENV. The results indicated that it not only inhibited viral replication but also demonstrated favorable pharmacokinetic properties, making it a candidate for further development as an antiviral drug .
Properties
IUPAC Name |
5-bromo-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRNNYUHMYADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678003 | |
Record name | 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875639-15-9 | |
Record name | 5-Bromo-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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